5-Cyclopropoxy-2-methoxybenzamide

Description

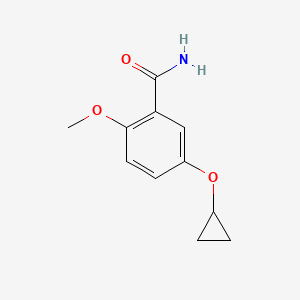

5-Cyclopropoxy-2-methoxybenzamide is a benzamide derivative characterized by a cyclopropoxy substituent at the 5-position and a methoxy group at the 2-position of the benzene ring. Its molecular formula is C₁₁H₁₁NO₃, with a molecular weight of 205.21 g/mol. The methoxy group contributes electron-donating effects, influencing electronic distribution and solubility.

Properties

Molecular Formula |

C11H13NO3 |

|---|---|

Molecular Weight |

207.23 g/mol |

IUPAC Name |

5-cyclopropyloxy-2-methoxybenzamide |

InChI |

InChI=1S/C11H13NO3/c1-14-10-5-4-8(15-7-2-3-7)6-9(10)11(12)13/h4-7H,2-3H2,1H3,(H2,12,13) |

InChI Key |

QAKMKAIFVWIDSZ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)OC2CC2)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropoxy-2-methoxybenzamide typically involves the following steps:

Starting Material: The synthesis begins with 2-methoxybenzoic acid.

Formation of Acid Chloride: The 2-methoxybenzoic acid is treated with thionyl chloride to form 2-methoxybenzoyl chloride.

Cyclopropanation: The 2-methoxybenzoyl chloride is then reacted with cyclopropanol in the presence of a base such as triethylamine to form 5-cyclopropoxy-2-methoxybenzoyl chloride.

Amination: Finally, the 5-cyclopropoxy-2-methoxybenzoyl chloride is treated with ammonia or an amine to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropoxy-2-methoxybenzamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The amide group can be reduced to an amine.

Substitution: The methoxy and cyclopropoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogenation with a palladium catalyst.

Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products Formed

Oxidation: Formation of 5-cyclopropoxy-2-methoxybenzoic acid.

Reduction: Formation of 5-cyclopropoxy-2-methoxybenzylamine.

Substitution: Formation of various substituted benzamides depending on the substituent introduced.

Scientific Research Applications

5-Cyclopropoxy-2-methoxybenzamide has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Investigated for its potential as an anticancer agent by inhibiting specific signaling pathways.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-2-methoxybenzamide involves its interaction with specific molecular targets. For example, it may inhibit the hedgehog signaling pathway by binding to the smoothened (Smo) receptor, preventing the activation of downstream signaling cascades . This inhibition can lead to the suppression of tumor growth and proliferation.

Comparison with Similar Compounds

Key Structural and Functional Differences

The table below compares 5-Cyclopropoxy-2-methoxybenzamide with two analogs from the provided evidence:

Analysis of Substituent Effects

Cyclopropoxy vs. Cyclopentyl/Sulfonamide (): The cyclopropoxy group in the target compound is smaller and more strained than the cyclopentyl-sulfonamide group in the analog from . This may enhance membrane permeability and reduce metabolic degradation compared to bulkier substituents.

- The methoxy group in the target compound is electron-donating, contrasting with the electron-withdrawing bromo and fluoro groups in the analog from . This difference could alter electronic properties, affecting solubility and receptor binding.

- Halogen substituents (Cl, Br, F) in analogs increase lipophilicity and bioactivity in drug-receptor interactions but may raise toxicity concerns .

Molecular Weight and Bioavailability :

- The target compound’s lower molecular weight (205.21 g/mol) suggests better oral bioavailability compared to the heavier analogs (323.90–497.59 g/mol), aligning with Lipinski’s rule of five .

Research Findings and Implications

- Metabolic Stability : Cyclopropoxy-containing compounds are less prone to oxidative metabolism than cyclopentyl analogs, making the target compound a candidate for prolonged therapeutic effects .

- Synthetic Accessibility : The absence of halogens or sulfonamides simplifies synthesis compared to the analogs in , though this may limit functional diversity.

- Biological Activity : While halogenated benzamides (e.g., bromo/fluoro in ) show stronger kinase inhibition, the target compound’s methoxy group may favor selectivity for serotonin or dopamine receptors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.